4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride physical properties
4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-[3-(Trifluoromethyl)phenyl]semicarbazide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is a substituted semicarbazide derivative of significant interest within the field of medicinal chemistry and pharmaceutical research. The molecule incorporates three key structural motifs: a semicarbazide core, an aromatic phenyl ring, and a trifluoromethyl substituent. The semicarbazide functional group is a well-established pharmacophore known to interact with various biological targets, contributing to a wide spectrum of activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3]
The strategic placement of a trifluoromethyl (-CF₃) group on the phenyl ring is a common and highly effective strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and electronic properties.[4][5] As a hydrochloride salt, the compound's aqueous solubility is improved, facilitating its handling and formulation for experimental purposes.[4]
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride. It details the compound's identity, structural characteristics, methods for its characterization, and crucial safety protocols, serving as a vital resource for professionals engaged in its study and application.
Chemical Identity and Structure
A precise understanding of the compound's identity is foundational for all research and development activities. The key identifiers and structural details are summarized below.
Compound Identifiers
| Property | Value | Reference |
| Systematic Name | 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride | [6][7] |
| Synonym | N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide hydrochloride | [4][8] |
| CAS Number | 153513-69-0 | [6][7] |
| Molecular Formula | C₈H₉ClF₃N₃O | [4] |
| Molecular Weight | 255.62 g/mol | [6][7] |
| InChI | InChI=1/C8H8F3N3O.ClH/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12;/h1-4H,12H2,(H2,13,14,15);1H | [4] |
Chemical Structure
The molecular structure consists of a 3-(trifluoromethyl)phenyl group attached to the N4 position of a semicarbazide chain. The hydrochloride salt is formed at one of the basic nitrogen atoms.
Caption: General workflow for synthesis and quality control of the target compound.
Standard Analytical and Characterization Protocols
To ensure the identity, structure, and purity of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride, a suite of analytical techniques must be employed. The following protocols are standard in the field for the characterization of such novel chemical entities. [1][9][10]
Protocol 4.1: Identity Confirmation by FT-IR Spectroscopy
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Principle: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.
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Methodology:
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Prepare a KBr pellet: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
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Acquire the spectrum using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.
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-
Expected Peaks:
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~3300-3100 cm⁻¹: N-H stretching vibrations (from amide and hydrazine groups).
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~3050 cm⁻¹: Aromatic C-H stretching.
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~1680 cm⁻¹: C=O stretching (amide I band).
-
~1600 cm⁻¹: Aromatic C=C stretching.
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~1350-1100 cm⁻¹: Strong C-F stretching vibrations from the -CF₃ group.
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Protocol 4.2: Structural Elucidation by NMR Spectroscopy
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Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure and connectivity.
-
Methodology:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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-
Expected Signals (in DMSO-d₆):
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¹H NMR:
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Multiple signals in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the substituted phenyl ring.
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Broad signals corresponding to the N-H protons of the semicarbazide moiety. Their chemical shift can be variable and they may exchange with D₂O.
-
-
¹³C NMR:
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A quartet signal for the -CF₃ carbon due to coupling with fluorine atoms.
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Signals in the aromatic region (~110-150 ppm), including the carbon attached to the -CF₃ group.
-
A signal for the carbonyl carbon (C=O) around ~155-160 ppm.
-
-
Protocol 4.3: Purity Assessment by HPLC
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Principle: High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities, allowing for accurate quantification of its purity.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
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Inject a small volume (e.g., 10 µL) onto a reverse-phase C18 column.
-
Elute with a gradient mobile phase, for example, starting with a high percentage of water (with 0.1% formic acid or TFA) and increasing the percentage of an organic solvent like acetonitrile (with 0.1% formic acid or TFA).
-
Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).
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Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on related semicarbazide and phenylhydrazine compounds. [11][12]
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12]* Handling:
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Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [12] * Avoid direct contact with skin and eyes. [13] * Wash hands thoroughly after handling. [11]* First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Seek medical attention. [13] * Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention. [11] * Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [13] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention. [13]* Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]
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Conclusion
4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is a compound with significant potential in the landscape of drug discovery and development. Its well-defined physicochemical properties, including its crystalline nature and solubility in polar solvents, make it amenable to laboratory investigation. The presence of the trifluoromethylphenyl moiety suggests favorable characteristics for biological activity and pharmacokinetic profiling. [4]Adherence to the standardized characterization protocols and safety guidelines outlined in this document is essential for ensuring the integrity of research findings and maintaining a safe laboratory environment. This guide serves as a foundational resource for scientists aiming to unlock the full potential of this promising molecule.
References
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